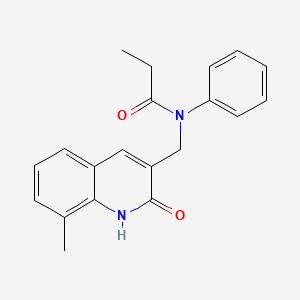
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide, also known as HMQP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMQP belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is multifaceted and involves various pathways. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide induces oxidative stress, which leads to the accumulation of reactive oxygen species and ultimately results in apoptosis. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide also inhibits the expression of various genes that are involved in cancer cell survival and proliferation. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide increases the levels of acetylcholine in the brain, which enhances cognitive function and memory.
实验室实验的优点和局限性
One of the significant advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is its potent antitumor activity against various cancer cell lines. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide also exhibits a favorable toxicity profile, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is its poor solubility in water, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide to determine its optimal dosing regimen. Furthermore, the potential use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide in combination with other therapeutic agents for the treatment of cancer and Alzheimer's disease should be explored. Lastly, the development of novel formulations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide that enhance its solubility and bioavailability should be investigated to improve its therapeutic potential.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is a promising chemical compound that has potential therapeutic applications in cancer and Alzheimer's disease. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been optimized to achieve high yields and purity. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide exhibits potent antitumor activity against various cancer cell lines and inhibits acetylcholinesterase activity in Alzheimer's disease. However, the poor solubility of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is a limitation that needs to be addressed. Future research should focus on the optimization of the synthesis method, investigation of the pharmacokinetics and pharmacodynamics, and the development of novel formulations to enhance the therapeutic potential of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide involves the reaction of 2-hydroxy-8-methylquinoline with N-phenylpropionamide in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been optimized to achieve high yields and purity.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the significant areas of research is cancer treatment. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity, which is a key enzyme in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-18(23)22(17-10-5-4-6-11-17)13-16-12-15-9-7-8-14(2)19(15)21-20(16)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMMQPPXUBOLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

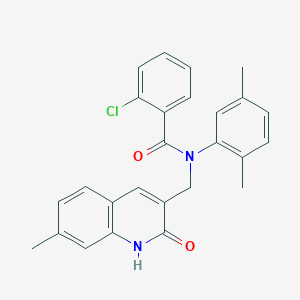

![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
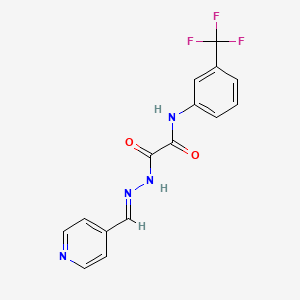

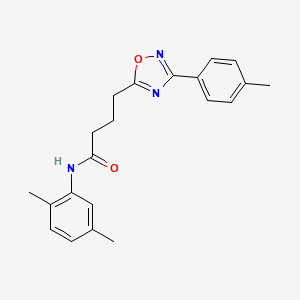
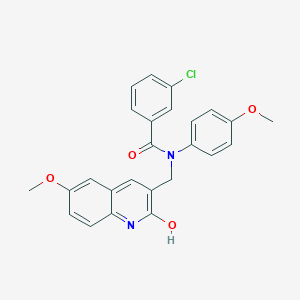
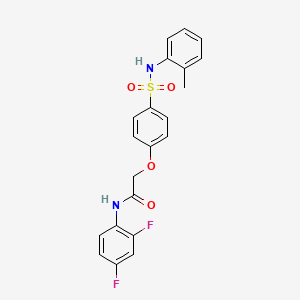

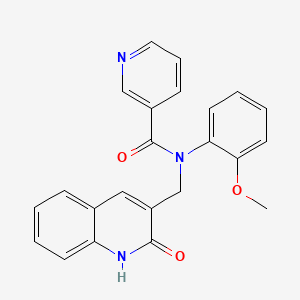
![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
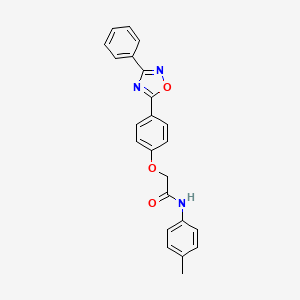
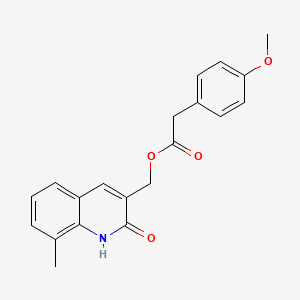
![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)